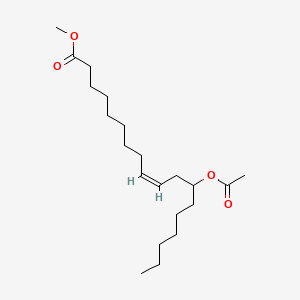

Methyl O-acetylricinoleate

Descripción

Propiedades

Número CAS |

4648-28-6 |

|---|---|

Fórmula molecular |

C21H38O4 |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

methyl (Z)-12-acetyloxyoctadec-9-enoate |

InChI |

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11- |

Clave InChI |

CMOYPQWMTBSLJK-KAMYIIQDSA-N |

SMILES isomérico |

CCCCCCC(C/C=C\CCCCCCCC(=O)OC)OC(=O)C |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C |

Otros números CAS |

140-03-4 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Methyl O-acetylricinoleate from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castor oil, derived from the seeds of Ricinus communis, is a unique vegetable oil distinguished by its high content of ricinoleic acid, a hydroxylated fatty acid.[1][2] Approximately 80-90% of the fatty acids in castor oil are ricinoleic acid, making it a valuable renewable feedstock for the chemical industry.[3] The presence of a hydroxyl group on the 12th carbon of the ricinoleic acid chain offers a reactive site for various chemical modifications, leading to the production of a wide array of value-added oleochemicals.[1]

Methyl O-acetylricinoleate is a derivative of ricinoleic acid where the hydroxyl group has been acetylated and the carboxylic acid has been esterified with methanol (B129727). This modification alters the physical and chemical properties of the parent molecule, making it a compound of interest for applications in cosmetics, as a plasticizer, and potentially as a specialty lubricant or a component in drug delivery systems.[4][5]

This technical guide provides an in-depth overview of the synthesis of this compound from castor oil, detailing the experimental protocols, presenting quantitative data, and illustrating the process workflow.

Overall Synthesis Pathway

The synthesis of this compound from castor oil is typically a two-step process:

-

Transesterification of Castor Oil: The triglycerides in castor oil are reacted with methanol in the presence of a catalyst to form fatty acid methyl esters (FAME), primarily methyl ricinoleate (B1264116).

-

Acetylation of Methyl Ricinoleate: The hydroxyl group of methyl ricinoleate is then acetylated using an acetylating agent, such as acetic anhydride (B1165640), to yield this compound.

Figure 1: Overall synthesis pathway of this compound from castor oil.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

This procedure involves the conversion of castor oil triglycerides into their corresponding fatty acid methyl esters.

Materials:

-

Castor Oil

-

Methanol (Anhydrous)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Petroleum Ether

-

Sulfuric Acid (2.5% w/w solution)

-

Distilled Water

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a measured amount of castor oil.

-

Catalyst Preparation: Prepare a solution of the catalyst (e.g., 1% KOH by weight of oil) in a stoichiometric excess of methanol (e.g., a 9:1 methanol to oil molar ratio).[3][6]

-

Reaction: Heat the castor oil to the desired reaction temperature (e.g., 65°C) with stirring.[6] Add the methanolic catalyst solution to the heated oil.

-

Reaction Monitoring: Allow the reaction to proceed for a set duration (e.g., 45 minutes to 3 hours) while maintaining the temperature and stirring.[6][7] The progress can be monitored by thin-layer chromatography (TLC).[7]

-

Separation of Glycerol (B35011): After the reaction is complete, transfer the mixture to a separating funnel and allow it to stand overnight. The denser glycerol layer will separate at the bottom and can be drained off.[8]

-

Washing: Wash the upper methyl ester layer with a 2.5% w/w sulfuric acid solution followed by several washes with distilled water until the washings are neutral.[8]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and then remove the excess methanol and petroleum ether (if used for extraction) using a rotary evaporator to obtain the crude methyl ricinoleate.[7]

Step 2: Acetylation of Methyl Ricinoleate

This procedure details the acetylation of the hydroxyl group of methyl ricinoleate.

Materials:

-

Methyl Ricinoleate (from Step 1)

-

Acetic Anhydride

-

Pyridine (B92270) or a solid acid catalyst (e.g., VOSO₄·5H₂O)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled Water

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the methyl ricinoleate in a suitable solvent if necessary, although the reaction can often be performed neat. Add a magnetic stir bar.

-

Addition of Reagents: Add an equimolar amount or a slight excess of acetic anhydride to the methyl ricinoleate.[9] If a catalyst is used, it should be added at this stage (e.g., a catalytic amount of pyridine or 1% VOSO₄·5H₂O).[9]

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 2 to 24 hours).[9] The reaction progress can be monitored by the disappearance of the hydroxyl peak in the FT-IR spectrum.

-

Quenching: After the reaction is complete, quench the excess acetic anhydride by the slow addition of water.

-

Extraction and Washing: Transfer the mixture to a separating funnel. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with distilled water until the aqueous layer is neutral.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate using a rotary evaporator to yield the final product, this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of the intermediate and final products.

Table 1: Reaction Conditions and Yields for Transesterification of Castor Oil

| Parameter | Value | Reference |

| Methanol to Oil Molar Ratio | 9:1 to 40:1 | [3] |

| Catalyst | KOH or NaOH (1% w/w) | [6] |

| Reaction Temperature | 30°C - 70°C | [3][10] |

| Reaction Time | 30 min - 3 hours | [3][6] |

| Purity of Methyl Ricinoleate (GC) | 88 - 89% | [7] |

| Yield | 88 - 100% | [7][11] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈O₄ | [4][12] |

| Molecular Weight | 354.53 g/mol | [4][12] |

| Purity (GC) | >80.0% | [12] |

| Boiling Point | 260 °C at 13 mmHg | [12] |

| Flash Point | 198 °C | [12] |

| Appearance | Colorless to pale yellow liquid | [12] |

Table 3: Spectroscopic Data for Product Characterization

| Spectroscopic Technique | Key Features for Methyl Ricinoleate | Key Features for this compound | Reference |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3650-3100), C=O ester stretch (~1733) | Disappearance of O-H stretch, Strong C=O ester stretch (~1740), C-O stretch of acetate | [4][13] |

| ¹H NMR | Signal for -OH proton | Appearance of a sharp singlet for the acetyl methyl protons (~2.0 ppm) | [4][14] |

Conclusion

The synthesis of this compound from castor oil is a robust and efficient process that leverages the unique chemical structure of ricinoleic acid. The two-step method of transesterification followed by acetylation allows for the production of a high-purity product. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of oleochemistry and drug development, enabling them to explore the potential applications of this versatile castor oil derivative. The characterization data, particularly from FT-IR and NMR spectroscopy, are crucial for confirming the successful conversion at each stage of the synthesis.[15]

References

- 1. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isca.me [isca.me]

- 4. Methyl acetyl ricinoleate | C21H38O4 | CID 5354176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. castoroil.in [castoroil.in]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. pakbs.org [pakbs.org]

- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 10. ijert.org [ijert.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Analysis of Methyl O-acetylricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate, the methyl ester of O-acetylricinoleic acid, is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique structure, featuring a C18 carbon chain with a double bond at the C9-C10 position and an acetoxy group at the C12 position, imparts specific chemical and physical properties that are of interest in various industrial and pharmaceutical applications. Accurate and detailed spectroscopic analysis is paramount for its characterization, quality control, and in the study of its chemical transformations. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate[1]

-

Molecular Formula: C₂₁H₃₈O₄[1]

-

Molecular Weight: 354.5 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts and multiplicities for the key protons in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (terminal methyl) | ~0.88 | Triplet | Represents the three protons of the terminal methyl group in the fatty acid chain. |

| -(CH₂)n- (methylene chain) | ~1.2-1.4 | Multiplet | A complex multiplet arising from the overlapping signals of the numerous methylene (B1212753) groups in the aliphatic chain. |

| -CH₂-CH=CH- (allylic) | ~2.05 | Multiplet | Protons on the carbon atoms adjacent to the double bond. |

| -CH₂-COO- (α to ester) | ~2.3 | Triplet | Methylene group protons adjacent to the carbonyl group of the methyl ester. |

| -O-CH₃ (ester methyl) | ~3.67 | Singlet | A sharp singlet corresponding to the three protons of the methyl ester group.[2] |

| -CH-OAc (acetoxy methine) | ~4.8-5.0 | Multiplet | The proton on the carbon bearing the acetoxy group. |

| -CH=CH- (vinylic) | ~5.3-5.5 | Multiplet | Protons directly attached to the carbon atoms of the double bond. |

| -C(O)-CH₃ (acetyl methyl) | ~2.0 | Singlet | A characteristic singlet for the three protons of the acetyl group. |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (terminal methyl) | ~14 |

| -(C H₂)n- (methylene chain) | ~22-34 |

| -C H₂-COO- (α to ester) | ~34 |

| -O-C H₃ (ester methyl) | ~51 |

| -C H-OAc (acetoxy methine) | ~73 |

| -C H=C H- (vinylic) | ~125-135 |

| -C (O)-CH₃ (acetyl methyl) | ~21 |

| -C OO- (ester carbonyl) | ~174 |

| -OC (O)-CH₃ (acetyl carbonyl) | ~170 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of fatty acid methyl esters like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: NMR Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3010 | =C-H stretch | Alkene |

| 2925, 2855 | C-H stretch (asymmetric & symmetric) | Alkane (CH₂, CH₃) |

| ~1740 | C=O stretch | Ester (both methyl ester and acetate) |

| ~1650 | C=C stretch | Alkene |

| ~1465 | C-H bend (scissoring) | Alkane (CH₂) |

| ~1375 | C-H bend (rocking) | Alkane (CH₃) |

| ~1240 | C-O stretch | Acetate |

| ~1170 | C-O stretch | Methyl Ester |

The presence of two distinct ester groups (methyl ester and acetate) may lead to a broadening or splitting of the strong carbonyl (C=O) absorption band around 1740 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[3][4]

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Caption: FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters.[1][5][6][7]

Fragmentation Pattern

Upon electron ionization, this compound will fragment in a characteristic manner. The molecular ion peak (M⁺) is expected at m/z 354. Key fragmentation pathways include:

-

Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺

-

Loss of the acetyl group (-COCH₃): [M - 43]⁺

-

Loss of acetic acid (-CH₃COOH): [M - 60]⁺

-

Cleavage of the C-C bond adjacent to the acetoxy group.

-

Cleavage at the double bond.

-

McLafferty rearrangement involving the ester group.

The following table summarizes some of the expected key fragments.

| m/z | Proposed Fragment Ion |

| 354 | [C₂₁H₃₈O₄]⁺ (Molecular Ion) |

| 323 | [M - OCH₃]⁺ |

| 311 | [M - COCH₃]⁺ |

| 294 | [M - CH₃COOH]⁺ |

| 242 | Fragmentation related to cleavage near the acetoxy group |

Experimental Protocol for GC-MS

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injector: Split/splitless injector, typically at a temperature of 250-280°C.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-500 is typically sufficient.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Caption: Mass Spectrometry Fragmentation Logic.

Conclusion

The spectroscopic analysis of this compound using NMR, FTIR, and MS provides a comprehensive characterization of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and proton skeleton, FTIR identifies the key functional groups, and MS determines the molecular weight and provides structural information through fragmentation patterns. The combination of these techniques is essential for the unambiguous identification and quality assessment of this important castor oil derivative in research and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide on the Thermal Degradation of Methyl O-acetylricinoleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal degradation of Methyl O-acetylricinoleate is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the thermal degradation of its parent compound, Methyl Ricinoleate (B1264116), and discusses the potential influence of the O-acetyl group. Further experimental validation is recommended.

Introduction

This compound is a derivative of ricinoleic acid, the primary fatty acid in castor oil. The acetylation of the hydroxyl group on the 12th carbon of methyl ricinoleate yields this compound, altering its physical and chemical properties. While it finds applications as a plasticizer and emollient, its thermal stability is a critical parameter for its use in various industrial and pharmaceutical processes that involve elevated temperatures. Understanding its thermal degradation behavior is essential for process optimization, safety, and quality control.

This technical guide summarizes the available knowledge on the synthesis of this compound and provides a detailed analysis of the thermal degradation of its precursor, Methyl Ricinoleate, as a scientifically grounded proxy. The potential effects of the acetyl group on the degradation pathways are also discussed, along with recommended experimental protocols for future research.

Synthesis of this compound

This compound is synthesized from Methyl Ricinoleate, which is typically produced by the transesterification of castor oil with methanol. The synthesis of this compound involves the acetylation of the hydroxyl group of Methyl Ricinoleate, commonly using acetic anhydride.

Caption: Synthesis of this compound from Castor Oil.

Thermal Degradation of Methyl Ricinoleate (as a Proxy)

The thermal degradation of Methyl Ricinoleate has been studied under various conditions, primarily through pyrolysis. The degradation process is significantly influenced by factors such as temperature and heating rate.

Primary Degradation Pathway

The main thermal degradation pathway of Methyl Ricinoleate involves a retro-ene type reaction, leading to the cleavage of the C11-C12 bond. This results in the formation of two primary products: undecylenic acid methyl ester and heptanal.[1] Slower heating rates can also lead to a competing dehydration reaction.[1][2]

Caption: Primary thermal degradation pathways of Methyl Ricinoleate.

Quantitative Data on Pyrolysis Products

The distribution of pyrolysis products of Methyl Ricinoleate is highly dependent on the experimental conditions. Fast pyrolysis at higher temperatures favors the formation of undecylenic acid methyl ester and heptanal.

Table 1: Product Distribution from Pyrolysis of Methyl Ricinoleate at 550°C under Different Heating Rates [1][3]

| Compound | Formula | Slow Pyrolysis (5 °C/min) Area % | Slow Pyrolysis (20 °C/min) Area % | Fast Pyrolysis Area % |

| Methyl Ricinoleate (unreacted) | C19H36O3 | 56.95 | 42.30 | 20.23 |

| Undecylenic acid methyl ester | C12H22O2 | 0.54 | 0.91 | 42.21 |

| Heptanal | C7H14O | - | 2.63 | 16.12 |

| 9,12-Octadecadienoic acid, methyl ester | C19H34O2 | 3.30 | 0.90 | - |

| Other dehydration products | - | 13.54 | 12.21 | 12.53 |

Table 2: Product Distribution of Fast Pyrolysis of Methyl Ricinoleate at Different Temperatures [2]

| Compound | 400 °C Area % | 500 °C Area % | 600 °C Area % |

| Methyl Ricinoleate (unreacted) | 97.14 | 71.20 | 4.49 |

| Undecylenic acid methyl ester | 0.61 | 19.39 | 41.37 |

| Heptanal | 2.25 | 8.83 | 9.50 |

| Other pyrolysis products | - | 0.58 | 44.64 |

Potential Influence of the O-acetyl Group on Thermal Degradation

The presence of the O-acetyl group in this compound is expected to introduce new thermal degradation pathways and alter the overall thermal stability of the molecule.

-

Elimination of Acetic Acid: A likely primary degradation pathway for this compound would be the elimination of acetic acid to form conjugated dienes. This reaction is analogous to the Chugaev elimination of xanthates and the pyrolysis of acetate (B1210297) esters.

-

Altered C-C Bond Cleavage: The cleavage of the C11-C12 bond, as seen in methyl ricinoleate, may still occur, but the presence of the neighboring acetyl group could influence the energetics of this reaction.

-

Increased Volatility: The acetylation of the hydroxyl group removes hydrogen bonding, which may lead to increased volatility compared to methyl ricinoleate. This could affect the residence time in heated systems and thus the extent of degradation.

-

Formation of Additional Byproducts: The pyrolysis of the acetyl group itself could lead to the formation of smaller molecules like ketene, methane, and carbon dioxide at very high temperatures.

Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR), is necessary to elucidate the precise degradation mechanisms and products of this compound.

Recommended Experimental Protocols

To investigate the thermal degradation of this compound, the following experimental protocols are recommended based on methodologies used for similar fatty acid esters.[2][4][5]

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

-

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 2 or similar).[5]

-

Procedure:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10, 15, 20 °C/min).[5]

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to study pyrolysis.

-

Optionally, perform the analysis under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation.

-

Record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal degradation.

-

Apparatus: A micro-pyrolyzer coupled to a GC-MS system (e.g., EGA/PY-3030D Frontier Lab pyrolyzer coupled to a Shimadzu GCMS-QP 2010 SE or similar).[2]

-

Procedure:

-

Load a small amount of the sample (e.g., ~1 mg) into a deactivated stainless-steel sample cup.

-

For fast pyrolysis, preheat the pyrolyzer furnace to the desired temperature (e.g., 400, 500, 600 °C) and then introduce the sample.[2]

-

The pyrolysis vapors are immediately swept into the GC column by an inert carrier gas (e.g., helium).

-

Separate the degradation products using a suitable GC column (e.g., a non-polar column like Rtx-5MS).

-

Identify the separated compounds using the mass spectrometer and compare the resulting mass spectra with a library (e.g., NIST).

-

Caption: Recommended experimental workflow for studying thermal degradation.

Conclusion

While a comprehensive understanding of the thermal degradation of this compound is currently limited by a lack of direct experimental studies, a significant amount can be inferred from the behavior of its precursor, Methyl Ricinoleate. The primary degradation pathway for Methyl Ricinoleate is pyrolysis, yielding undecylenic acid methyl ester and heptanal. It is hypothesized that the O-acetyl group in this compound will introduce a facile elimination pathway for acetic acid, leading to the formation of conjugated dienes, in addition to potentially altering the existing C-C bond cleavage reactions.

For researchers and professionals in drug development and other fields, it is crucial to recognize the potential for thermal degradation and to either avoid high-temperature excursions or to understand the nature of the degradation products. The experimental protocols outlined in this guide provide a clear roadmap for future research to fill the existing knowledge gap and to fully characterize the thermal degradation of this compound.

References

An In-depth Technical Guide to the Oxidative Stability of Methyl O-acetylricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxidative stability of Methyl O-acetylricinoleate, a key derivative of castor oil with significant potential in the pharmaceutical and industrial sectors. The document delves into the synthesis of this compound, the methodologies for evaluating its oxidative stability, and the factors influencing its degradation. Detailed experimental protocols for key analytical techniques are provided, alongside a discussion of the oxidative degradation pathways. Furthermore, this guide explores strategies for enhancing the stability of this compound through the use of antioxidants. All quantitative data is presented in structured tables for ease of comparison, and complex processes are visualized through diagrams generated using the DOT language.

Introduction

This compound is a chemically modified derivative of methyl ricinoleate (B1264116), the primary component of castor oil. The acetylation of the hydroxyl group on the 12th carbon of the ricinoleic acid backbone alters its physicochemical properties, influencing its applications as a biolubricant, plasticizer, and emollient in various formulations.[1][2] While ricinoleate esters are known for their excellent lubricity and biodegradability, their oxidative stability is a critical parameter that dictates their shelf-life and performance in diverse applications.[3]

Oxidative degradation of lipids, a process involving a free-radical chain reaction, leads to the formation of undesirable byproducts, including peroxides, aldehydes, ketones, and carboxylic acids. These compounds can impart rancid odors and flavors, increase viscosity, and negatively impact the functional properties of the material. A thorough understanding of the oxidative stability of this compound is therefore paramount for its effective utilization. This guide aims to provide a detailed technical resource for professionals working with this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from castor oil. First, castor oil undergoes transesterification to produce methyl ricinoleate. Subsequently, the hydroxyl group of methyl ricinoleate is acetylated.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

Castor oil is reacted with methanol (B129727) in the presence of a catalyst, such as potassium hydroxide, to yield methyl ricinoleate and glycerol.[4]

Step 2: Acetylation of Methyl Ricinoleate

This compound is synthesized from purified methyl ricinoleate through interesterification with excess methyl acetate (B1210297).[5] Another method involves the acetylation of methyl ricinoleate using acetic anhydride.

The overall synthesis pathway can be visualized as follows:

Methodologies for Evaluating Oxidative Stability

Several analytical techniques are employed to assess the oxidative stability of lipids and their derivatives. These methods typically involve accelerating the oxidation process through elevated temperatures and exposure to air or oxygen.

Rancimat Method (Oxidative Stability Index - OSI)

The Rancimat method is an accelerated aging test that determines the induction time or oxidative stability index (OSI) of an oil or fat.[6][7][8] A stream of air is passed through the sample at a constant elevated temperature, causing the fatty acids to oxidize.[6] Volatile secondary oxidation products are formed and carried by the air stream into a measuring vessel containing deionized water.[6] The absorption of these acidic byproducts leads to an increase in the electrical conductivity of the water, which is continuously monitored.[6] The induction time is the point at which a rapid increase in conductivity occurs, indicating the end of the sample's resistance to oxidation.[6][8]

Peroxide Value (PV)

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. It is an indicator of primary oxidation. The PV is determined by measuring the amount of iodine liberated from potassium iodide by the peroxides present in the sample. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to study the thermal and thermo-oxidative stability of materials. In an oxidative atmosphere (e.g., air or oxygen), the TGA curve can reveal the onset temperature of degradation and provide information on the oxidation process through mass changes. An initial slight increase in mass may be observed due to oxygen uptake, followed by a significant mass loss as volatile degradation products are formed.[9]

Quantitative Data on Oxidative Stability

A key study by Wang et al. (2015) systematically compared the oxidative stability of methyl ricinoleate and this compound. The study concluded that the acetylation of the hydroxyl group on the 12th carbon decreases the oxidative stability of the molecule.[5] The oxidation rates were determined by measuring the increase in peroxide value and the disappearance of the unoxidized ester over time at elevated temperatures (40-80 °C).[5]

Table 1: Comparative Oxidative Stability of Methyl Ricinoleate and its Derivatives

| Compound | Relative Oxidative Stability | Method of Assessment | Reference |

| Methyl Ricinoleate | Higher | Peroxide Value, Gas Chromatography | [5] |

| This compound | Lower | Peroxide Value, Gas Chromatography | [5] |

| Methyl Oleate | Lower than Methyl Ricinoleate | Peroxide Value, Gas Chromatography | [5] |

| Methyl Linoleate | Significantly Lower | Peroxide Value, Gas Chromatography | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the methodology described by Wang et al. (2015).[5]

-

Preparation of Methyl Ricinoleate: Methyl esters of castor oil are first prepared by transesterification.

-

Purification of Methyl Ricinoleate: Methyl ricinoleate is isolated from the mixture of castor oil methyl esters by solvent partitioning.

-

Acetylation: Purified methyl ricinoleate is reacted with an excess of methyl acetate in an interesterification reaction to synthesize Methyl 12-acetyl ricinoleate.

-

Purification: The resulting this compound is then purified by solvent partitioning.

Rancimat Test for Oxidative Stability Index (OSI)

The following is a general procedure for the Rancimat test.

-

Instrument Setup: Set the heating block of the Rancimat instrument to the desired temperature (e.g., 110 °C).

-

Sample Preparation: Weigh a precise amount of the this compound sample (typically 3 g) into a reaction vessel.

-

Measurement Setup: Place the reaction vessel into the heating block. Connect the air supply tube to the vessel and the outlet tube to a measuring vessel containing 60 mL of deionized water and a conductivity electrode.

-

Initiate Test: Start the airflow (typically 20 L/h) and the data recording.

-

Data Analysis: The instrument's software will plot the conductivity over time. The induction time is determined from the inflection point of the conductivity curve.

Peroxide Value Determination

-

Sample Preparation: Dissolve a known weight of the this compound sample in a mixture of glacial acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane).

-

Reaction: Add a saturated solution of potassium iodide to the sample solution. The peroxides in the sample will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow color of the iodine has almost disappeared.

-

Indicator: Add a starch indicator solution, which will turn the solution blue in the presence of iodine.

-

Endpoint: Continue the titration with sodium thiosulfate until the blue color disappears.

-

Calculation: The peroxide value is calculated based on the volume and concentration of the sodium thiosulfate solution used.

Oxidative Degradation Pathway

The oxidation of this compound, like other unsaturated fatty acid esters, proceeds via a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. The presence of a double bond between carbons 9 and 10 is the primary site for the initiation of oxidation. The general mechanism is as follows:

-

Initiation: Formation of a free radical on the fatty acid chain, typically at an allylic position, through the abstraction of a hydrogen atom.

-

Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, forming a hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The decomposition of the hydroperoxides formed during the propagation step leads to a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain carboxylic acids, which contribute to the undesirable properties of oxidized oils.[8] The acetylation of the hydroxyl group may influence the specific degradation products formed compared to methyl ricinoleate.

Strategies for Enhancing Oxidative Stability

The oxidative stability of this compound can be improved by the addition of antioxidants. Antioxidants are compounds that can delay the onset or slow the rate of oxidation. They function by either donating a hydrogen atom to quench free radicals (primary antioxidants) or by other mechanisms such as chelating pro-oxidant metals (secondary antioxidants).

Common synthetic antioxidants used in oils and fats include:

-

Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.

-

Butylated Hydroxyanisole (BHA): Another phenolic antioxidant with similar activity to BHT.

-

Propyl Gallate (PG): An ester of gallic acid that is effective in retarding oxidation.[3]

-

Tertiary Butylhydroquinone (TBHQ): A highly effective phenolic antioxidant.

The effectiveness of an antioxidant depends on its concentration, the specific substrate, and the storage conditions. For acetylated ricinoleates, the addition of antioxidants has been shown to significantly increase their oxidative stability.[3]

Conclusion

The oxidative stability of this compound is a critical factor influencing its suitability for various industrial and pharmaceutical applications. While the acetylation of the hydroxyl group in methyl ricinoleate leads to a decrease in its inherent oxidative stability, this can be effectively mitigated through the addition of appropriate antioxidants. Standardized methods such as the Rancimat test and peroxide value determination are essential for quantifying the stability and ensuring the quality of this compound-based products. Further research focusing on the specific degradation products and the efficacy of a broader range of natural and synthetic antioxidants would be beneficial for optimizing the performance and shelf-life of this versatile castor oil derivative.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. metrohm.com [metrohm.com]

- 6. metrohm.com [metrohm.com]

- 7. btsa.com [btsa.com]

- 8. researchgate.net [researchgate.net]

- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Methyl O-acetylricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl O-acetylricinoleate, a derivative of castor oil, is a versatile compound with applications ranging from plasticizers and lubricants to potential roles in pharmaceutical formulations. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines a general methodology for its determination, and offers insights for its application in research and development.

Understanding the Solubility Profile

This compound is characterized as a pale-yellow, low-viscosity oily liquid. Its chemical structure, featuring a long hydrocarbon chain with an acetylated hydroxyl group and a methyl ester, dictates its solubility behavior. It is generally described as being soluble in most organic liquids while being insoluble in water. One source indicates that it is slightly soluble in chloroform (B151607) and methanol. This general solubility in organic solvents makes it a viable candidate for inclusion in a wide array of non-aqueous formulations.

| Organic Solvent | Temperature (°C) | Solubility |

| Most Organic Liquids | Not Specified | Soluble |

| Water | Not Specified | Insoluble |

| Chloroform | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Slightly Soluble |

Note: The lack of specific quantitative data highlights a knowledge gap and an opportunity for further research in this area.

Experimental Protocol for Solubility Determination

The following section outlines a general and robust experimental protocol for determining the solubility of this compound in various organic solvents. This method, based on the isothermal shake-flask method, is a standard and reliable technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The goal is to create a saturated solution with an excess of the solid or liquid solute.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the set temperature for a sufficient time to allow for the separation of the undissolved solute. For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation or crystallization, immediately dilute the aliquot gravimetrically or volumetrically with a known amount of the solvent.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Significance in Drug Development and Research

The solubility of an excipient like this compound is a critical parameter in drug formulation and development. Understanding its solubility in various organic solvents is essential for:

-

Solvent Selection: Choosing appropriate solvents for creating stable and effective drug delivery systems, such as topical formulations, emulsions, and microemulsions.

-

Process Development: Designing and optimizing manufacturing processes, including dissolution, mixing, and purification steps.

-

Pre-formulation Studies: Assessing the compatibility of this compound with active pharmaceutical ingredients (APIs) and other excipients.

-

Predictive Modeling: Developing predictive models for solubility based on the physicochemical properties of the solvent and solute.

Conclusion

While the existing literature provides a qualitative understanding of the solubility of this compound, there is a clear need for comprehensive, quantitative data across a range of pharmaceutically and industrially relevant organic solvents at various temperatures. The experimental protocol outlined in this guide provides a robust framework for researchers to generate this much-needed data. Such information will be invaluable for unlocking the full potential of this compound in diverse applications, particularly in the fields of drug development and materials science. Further research into the solubility and phase behavior of this compound will undoubtedly contribute to its more effective and innovative utilization.

An In-depth Technical Guide to the Reaction Kinetics of Methyl O-acetylricinoleate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl O-acetylricinoleate, an acetylated derivative of methyl ricinoleate (B1264116), holds significant interest across various industrial and pharmaceutical applications due to its modified physicochemical properties compared to its precursor. Understanding the reaction kinetics of its synthesis is paramount for process optimization, reactor design, and ensuring product quality. This technical guide provides a comprehensive overview of the anticipated reaction kinetics for the synthesis of this compound. In the absence of direct kinetic studies on this specific reaction, this document draws upon established principles and data from analogous chemical and enzymatic acetylation and esterification reactions. Detailed experimental protocols for conducting kinetic studies are presented, alongside a summary of expected kinetic parameters based on related literature.

Introduction

Methyl ricinoleate, the methyl ester of ricinoleic acid derived from castor oil, is characterized by the presence of a hydroxyl group on the twelfth carbon of its fatty acid chain. This hydroxyl group offers a reactive site for further chemical modification, such as acetylation, to produce this compound. This modification alters the polarity, viscosity, and thermal stability of the molecule, expanding its utility as a biolubricant, plasticizer, and an intermediate in the synthesis of more complex molecules.[1][2]

The synthesis of this compound is typically achieved through the esterification of the secondary hydroxyl group of methyl ricinoleate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction can be catalyzed by either chemical catalysts (e.g., acids) or enzymes (e.g., lipases). The choice of catalyst and reaction conditions significantly influences the reaction rate, selectivity, and overall yield. A thorough understanding of the reaction kinetics is therefore essential for the rational design and scale-up of its production.

Reaction Pathways and Mechanisms

The synthesis of this compound involves the acetylation of the secondary hydroxyl group of methyl ricinoleate. Two primary catalytic methods are considered here: acid-catalyzed chemical synthesis and lipase-catalyzed enzymatic synthesis.

Acid-Catalyzed Acetylation

In acid-catalyzed acetylation, a protic or Lewis acid is used to activate the acetylating agent, typically acetic anhydride. The reaction mechanism, analogous to the Fischer esterification, proceeds through the protonation of the carbonyl oxygen of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of methyl ricinoleate.[3][4]

A proposed logical pathway for this reaction is as follows:

References

An In-Depth Technical Guide to the Formation of Methyl O-acetylricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique structure, featuring an acetylated hydroxyl group, imparts properties that make it a valuable compound in various industrial applications, including as a plasticizer and lubricant. This technical guide provides a comprehensive overview of the mechanism of its formation, focusing on the acetylation of its precursor, methyl ricinoleate (B1264116). The guide details the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the synthesis and application of this versatile oleochemical.

Core Synthesis Pathway: From Castor Oil to this compound

The formation of this compound is a multi-step process that begins with castor oil. The primary route involves two key transformations:

-

Transesterification of Castor Oil: The triglycerides in castor oil are converted to fatty acid methyl esters, primarily methyl ricinoleate.

-

Acetylation of Methyl Ricinoleate: The hydroxyl group of methyl ricinoleate is acetylated to yield this compound.

An alternative pathway involves the initial hydrolysis of castor oil to ricinoleic acid, followed by acetylation and subsequent esterification to the methyl ester. This guide will focus on the more direct route involving the acetylation of methyl ricinoleate.

Part 1: Synthesis of Methyl Ricinoleate via Transesterification

The initial and crucial step is the production of methyl ricinoleate from castor oil through a transesterification reaction. This process involves reacting the triglycerides in castor oil with methanol (B129727) in the presence of a catalyst.

Reaction Mechanism

The transesterification of triglycerides is a stepwise reaction where the glycerol (B35011) backbone is replaced by a methyl group from methanol, yielding fatty acid methyl esters and glycerol as a byproduct. The reaction proceeds through a nucleophilic acyl substitution mechanism, which can be catalyzed by acids, bases, or enzymes.

Experimental Protocols for Methyl Ricinoleate Synthesis

Several catalytic systems can be employed for the transesterification of castor oil. Below are protocols for commonly used methods.

Protocol 1: Alkaline-Catalyzed Transesterification [1][2]

-

Materials:

-

Castor oil

-

Methanol (CH₃OH)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) as catalyst

-

Petroleum ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a two-neck flask equipped with a magnetic stirrer, mix castor oil and methanol.

-

Prepare a solution of the alkaline catalyst (e.g., NaOH or KOH) in methanol and add it to the oil-methanol mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 60 minutes).[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, evaporate the excess methanol using a rotary evaporator.

-

Transfer the crude product to a separating funnel with petroleum ether and wash with water to remove glycerol and residual catalyst.

-

Wash the organic phase repeatedly with water until the pH is neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl ricinoleate.

-

Protocol 2: Enzymatic Transesterification

Lipase-catalyzed transesterification offers a "greener" alternative, proceeding under milder conditions.

-

Materials:

-

Castor oil

-

Methanol

-

Immobilized lipase (B570770) (e.g., from Candida antarctica)

-

Buffer solution

-

-

Procedure:

-

Combine castor oil, methanol, and the immobilized lipase in a reaction vessel.

-

Add a buffer solution to maintain the optimal pH for the enzyme.

-

Incubate the mixture at a specific temperature with continuous agitation.

-

After the reaction, separate the immobilized enzyme by filtration for reuse.

-

The product mixture can then be purified as described in the alkaline-catalyzed method.

-

Quantitative Data for Methyl Ricinoleate Synthesis

| Catalyst | Methanol to Oil Molar Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| NaOH | 6:1 | 1.5 | 30 | 90 | 95.38 | [1] |

| KOH | 12:1 | 1.5 | 65 | 60 | 96 | [2] |

| Sodium Methoxide | Not Specified | Not Specified | <100 | 60-180 | 86.10 | [1] |

Part 2: Acetylation of Methyl Ricinoleate to this compound

The second and final step is the acetylation of the secondary hydroxyl group on the C12 position of the methyl ricinoleate molecule. This is typically achieved using acetic anhydride (B1165640) as the acetylating agent, often in the presence of a catalyst.

Reaction Mechanism

The acetylation of an alcohol with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group of methyl ricinoleate attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetylated product and acetic acid as a byproduct.

When a basic catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is used, it acts as a nucleophilic catalyst. The catalyst first attacks the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the hydroxyl group of methyl ricinoleate, leading to a significant increase in the reaction rate.

Diagram of the Pyridine-Catalyzed Acetylation Mechanism

Pyridine-catalyzed acetylation of methyl ricinoleate.

Diagram of the DMAP-Catalyzed Acetylation Mechanism

DMAP-catalyzed acetylation of methyl ricinoleate.

Experimental Protocols for this compound Synthesis

The following protocols are based on general procedures for the acetylation of secondary alcohols and can be adapted for methyl ricinoleate.

Protocol 3: Pyridine-Catalyzed Acetylation

-

Materials:

-

Methyl ricinoleate

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl ricinoleate (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene (B28343) to remove residual pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain pure this compound.

-

Protocol 4: 4-DMAP-Catalyzed Acetylation

-

Materials:

-

Methyl ricinoleate

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP, catalytic amount)

-

Triethylamine (B128534) (optional, as a non-nucleophilic base)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve methyl ricinoleate and a catalytic amount of DMAP in the anhydrous solvent.

-

If used, add triethylamine to the mixture.

-

Add acetic anhydride to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Upon completion, the work-up procedure is similar to that of the pyridine-catalyzed method, involving washing with acidic and basic aqueous solutions to remove the catalyst and byproducts.

-

Quantitative Data for Acetylation of Alcohols

| Substrate | Acetylating Agent | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Secondary Alcohol (general) | Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | 24 h | High |

| Sterically Hindered Alcohol | Acetic Anhydride | DMAP | Dichloromethane | Room Temp. | Varies | High |

| Thymol | Acetic Anhydride | VOSO₄ (1%) | Solvent-free | Room Temp. | 24 h | 87 |

Part 3: Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Methyl Ricinoleate (Starting Material) | This compound (Product) |

| ¹H NMR | Characteristic peak for the proton on the carbon bearing the hydroxyl group (CH-OH). | Disappearance of the CH-OH proton peak and appearance of a new peak for the proton on the acetylated carbon (CH-OAc) at a downfield shift. Appearance of a singlet around 2.0 ppm corresponding to the methyl protons of the acetyl group. |

| ¹³C NMR | Signal for the carbon attached to the hydroxyl group (C-OH). | Downfield shift of the C-OH signal upon acetylation to C-OAc. Appearance of a new carbonyl carbon signal from the acetyl group around 170 ppm and a methyl carbon signal around 21 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretching band around 3400 cm⁻¹. C=O stretching of the ester at ~1740 cm⁻¹. | Disappearance of the broad O-H band. Appearance of a new C=O stretching band from the acetyl group, often overlapping with the existing ester C=O band, resulting in a strong absorption around 1740 cm⁻¹. |

Conclusion

The formation of this compound is a straightforward process involving the transesterification of castor oil to produce methyl ricinoleate, followed by the acetylation of its hydroxyl group. The acetylation step can be efficiently catalyzed by nucleophilic bases such as pyridine or 4-DMAP, which significantly enhance the reaction rate. This technical guide provides the fundamental mechanisms, detailed experimental protocols, and comparative data to aid researchers in the synthesis and further exploration of this valuable bio-based chemical. The provided visualization of the reaction pathways and structured data presentation are intended to facilitate a deeper understanding and practical application of the described chemical transformations.

References

An In-depth Technical Guide to the Potential Applications of Methyl O-acetylricinoleate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl O-acetylricinoleate (MAR), a derivative of castor oil, is emerging as a versatile and sustainable platform chemical in polymer science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its established and potential applications in polymer chemistry. The primary focus is on its role as a bio-based plasticizer, offering a non-toxic alternative to traditional phthalates in polymers like polyvinyl chloride (PVC). This guide also explores its prospective use as a monomer in the synthesis of novel polymers. Detailed experimental protocols for its synthesis and evaluation as a plasticizer are provided, alongside a compilation of quantitative data on the performance of MAR-based polymer formulations. Visual diagrams created using Graphviz are included to illustrate key chemical pathways and experimental workflows, providing a clear and concise understanding of the material's utility.

Introduction

The growing demand for sustainable and bio-derived materials has spurred research into renewable feedstocks for the chemical industry. Castor oil, with its high content of ricinoleic acid, presents a unique and valuable resource. This compound (MAR), a chemically modified derivative of ricinoleic acid, has garnered significant attention for its potential to replace petroleum-based additives in polymer formulations. Its molecular structure, featuring a long aliphatic chain, an ester group, an acetylated hydroxyl group, and a point of unsaturation, imparts a unique combination of properties that make it suitable for various applications in polymer chemistry.

This guide will delve into the technical aspects of MAR, providing researchers and professionals with the necessary information to explore its applications in their respective fields.

Physicochemical Properties of this compound

MAR is a pale-yellow, low-viscosity oily liquid with a mild odor.[1] It is soluble in most organic liquids and insoluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C21H38O4 | [2][3] |

| Molecular Weight | 354.53 g/mol | [3][4] |

| CAS Number | 140-03-4 | [1][2] |

| Appearance | Pale-yellow, low viscosity, oily liquid | [1] |

| Boiling Point | 260 °C at 13 mmHg | [4] |

| Flash Point | 198 °C | [4] |

| Density | 0.936 g/cm³ at 25 °C | |

| Refractive Index | 1.4545 at 25 °C | |

| Solubility | Soluble in most organic liquids; insoluble in water | [1] |

Synthesis of this compound

MAR is typically synthesized from castor oil in a two-step process: transesterification of the castor oil to produce methyl ricinoleate (B1264116), followed by acetylation of the hydroxyl group.

Synthesis Pathway

Figure 1: Synthesis pathway of this compound from castor oil.

Experimental Protocol: Synthesis of this compound

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

-

Materials: Castor oil, methanol, potassium hydroxide (B78521) (KOH), and a suitable solvent (e.g., tetrahydrofuran).

-

Procedure: a. Dissolve a known amount of KOH in methanol under stirring to prepare a potassium methoxide (B1231860) solution. b. In a separate reaction vessel equipped with a reflux condenser and a stirrer, heat the castor oil to approximately 60-65 °C. c. Slowly add the potassium methoxide solution to the heated castor oil while stirring vigorously. d. Maintain the reaction mixture at 60-65 °C for 1-2 hours to ensure complete transesterification. e. After the reaction, allow the mixture to cool and settle. Two layers will form: an upper layer of methyl esters (including methyl ricinoleate) and a lower layer of glycerol. f. Separate the upper layer and wash it with warm water to remove any residual glycerol, methanol, and catalyst. g. Dry the methyl ester layer over anhydrous sodium sulfate (B86663) and then purify by vacuum distillation to obtain pure methyl ricinoleate.

Step 2: Acetylation of Methyl Ricinoleate to this compound

-

Materials: Methyl ricinoleate, acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid or pyridine).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, mix methyl ricinoleate and a molar excess of acetic anhydride. b. Add the catalyst to the mixture. c. Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, cool the mixture and wash it with water to remove excess acetic anhydride and acetic acid. e. Neutralize the organic layer with a dilute solution of sodium bicarbonate. f. Wash again with water and dry the organic layer over anhydrous sodium sulfate. g. Purify the crude product by vacuum distillation to obtain pure this compound.

Application as a Bio-based Plasticizer

The most well-documented application of MAR is as a primary plasticizer for polyvinyl chloride (PVC), offering a sustainable and less toxic alternative to traditional phthalate-based plasticizers.[5]

Mechanism of Plasticization

The long aliphatic chain of MAR positions itself between the PVC polymer chains, increasing the intermolecular distance and reducing the intermolecular forces. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).

Figure 2: Schematic representation of the plasticizing effect of MAR on PVC chains.

Performance in PVC Formulations

Studies have shown that MAR is an effective plasticizer for PVC, significantly improving its flexibility and processability. The mechanical and thermal properties of PVC plasticized with MAR are comparable to, and in some aspects, even better than those plasticized with traditional plasticizers like dioctyl phthalate (B1215562) (DOP).

Table 2: Mechanical Properties of PVC Plasticized with this compound (MAR) (Data summarized from Gama, et al., 2019)

| Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| 50 | 18.5 | 250 |

| 60 | 16.2 | 300 |

| 70 | 14.1 | 350 |

| 80 | 12.3 | 400 |

| 90 | 10.8 | 450 |

Table 3: Thermal Properties of PVC Plasticized with this compound (MAR) (Data summarized from Gama, et al., 2019)

| Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) |

| 50 | 8.2 |

| 60 | -1.5 |

| 70 | -10.8 |

| 80 | -18.4 |

| 90 | -25.6 |

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol outlines the general procedure for preparing and testing MAR-plasticized PVC films according to relevant ASTM standards.

Figure 3: Experimental workflow for evaluating the performance of MAR as a PVC plasticizer.

Detailed Steps:

-

Formulation: Prepare dry blends of PVC resin, MAR at various concentrations (e.g., 30, 40, 50 phr - parts per hundred of resin), and other necessary additives like thermal stabilizers.

-

Melt Mixing: Process the dry blends on a two-roll mill at a temperature of 160-170 °C for 5-10 minutes to ensure a homogeneous mixture.

-

Sheet Preparation: Compression mold the milled compound into sheets of a specified thickness at a temperature of 170-180 °C under pressure.

-

Specimen Conditioning: Condition the prepared sheets according to ASTM D618 standards (e.g., at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours) before testing.

-

Mechanical Testing:

-

Tensile Properties: Conduct tensile tests on dumbbell-shaped specimens according to ASTM D638 (for thicker sheets) or ASTM D882 (for thin films) to determine tensile strength, elongation at break, and modulus of elasticity.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the plasticized PVC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.

-

Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the plasticized PVC.

-

-

Migration Resistance:

-

Solvent Extraction: Evaluate the resistance of the plasticizer to extraction by various solvents (e.g., hexane, ethanol, soapy water) according to ASTM D1239. This involves immersing a weighed sample in the solvent for a specified time and temperature and then measuring the weight loss.

-

Potential as a Monomer in Polymer Synthesis

While the use of MAR as a plasticizer is well-established, its chemical structure suggests significant potential as a monomer for the synthesis of novel bio-based polymers. The presence of a carbon-carbon double bond and ester functionalities opens up possibilities for both chain-growth and step-growth polymerization pathways.

Chain-Growth Polymerization

The internal double bond in the ricinoleate backbone of MAR can potentially participate in free-radical polymerization, although it is generally less reactive than the terminal double bonds of vinyl monomers. Co-polymerization with more reactive monomers like styrenes or acrylates could be a viable strategy to incorporate the flexible, aliphatic chain of MAR into a polymer backbone, thereby imparting internal plasticization and hydrophobicity.

Step-Growth Polymerization

The ester and acetyl groups of MAR offer handles for step-growth polymerization.

-

Transesterification: MAR can be used as a monomer in transesterification reactions with diols or other diesters to synthesize novel polyesters. The long aliphatic chain of MAR would be incorporated into the polyester (B1180765) backbone, leading to materials with potentially high flexibility and low glass transition temperatures.

-

Hydrolysis and Polycondensation: The ester and acetyl groups can be hydrolyzed to yield a hydroxy-carboxylic acid derivative, which can then undergo self-polycondensation to form a polyester.

Further research is required to fully explore and optimize the polymerization of MAR and to characterize the properties of the resulting polymers.

Conclusion

This compound is a promising bio-based chemical with significant potential in polymer chemistry. Its primary application as a non-toxic, effective plasticizer for PVC has been well-demonstrated, offering a sustainable alternative to conventional phthalates. The quantitative data presented in this guide highlights its excellent performance in enhancing the flexibility and processability of PVC. Furthermore, the versatile chemical structure of MAR opens up exciting avenues for its use as a monomer in the synthesis of novel bio-based polymers, including polyesters and co-polymers. The detailed experimental protocols provided herein serve as a valuable resource for researchers and industry professionals seeking to harness the potential of this renewable material in the development of next-generation sustainable polymers. Further exploration into the polymerization of MAR is warranted to unlock its full potential in creating a new class of bio-derived materials.

References

Methodological & Application

Application Note: Methyl O-acetylricinoleate as a Bio-Based Plasticizer for Polyvinyl Chloride (PVC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl chloride (PVC) is one of the most widely produced synthetic polymers, valued for its versatility and low cost.[1] However, in its pure form, PVC is rigid and brittle. To impart flexibility for various applications, plasticizers are essential additives.[2] For decades, phthalate (B1215562) esters, particularly di-2-ethylhexyl phthalate (DEHP), have been the industry standard.[1] Growing health and environmental concerns regarding the migration and potential toxicity of phthalates have spurred intensive research into safer, renewable alternatives.[3]

Methyl O-acetylricinoleate (MAR), a derivative of castor oil, has emerged as a promising bio-based plasticizer.[4][5] Castor oil is a renewable, non-edible feedstock, making its derivatives an attractive option for sustainable material development. This application note provides detailed protocols for the synthesis of MAR, its incorporation into PVC, and the evaluation of the resulting material's performance, summarizing key data from relevant studies.

Synthesis of this compound (MAR)

The synthesis of MAR from castor oil is typically a two-step process involving methanolysis to produce methyl ricinoleate (B1264116), followed by acetylation of the hydroxyl group.

Caption: Synthesis pathway of this compound (MAR) from Castor Oil.

Protocol 2.1: Synthesis of MAR

Materials:

-

Castor Oil

-

Methanol

-

Sodium Hydroxide (NaOH) or other suitable catalyst

-

Acetic Anhydride

-

Phosphoric Acid (for neutralization)[6]

-

Standard laboratory glassware (reflux condenser, flasks, separatory funnel)

Procedure:

-

Methanolysis: Charge a reaction flask with castor oil and methanol. Add a catalytic amount of NaOH.

-

Reflux the mixture until the reaction is complete (monitored by techniques like thin-layer chromatography).

-

After cooling, neutralize the catalyst. The glycerol byproduct will separate and can be removed.

-

Wash the organic layer to remove impurities, then distill under reduced pressure to obtain pure methyl ricinoleate.[6]

-

Acetylation: In a separate flask, react the purified methyl ricinoleate with acetic anhydride.[6]

-

Heat the reaction mixture. The progress can be monitored by the disappearance of the hydroxyl peak in FTIR spectroscopy.

-

Upon completion, cool the mixture and wash with water to remove the acetic acid byproduct.

-

Dry the resulting product, this compound (MAR), typically a pale-yellow oil, under vacuum.[6]

Preparation and Evaluation of PVC Blends

The performance of MAR as a plasticizer is assessed by preparing PVC blends and subjecting them to a series of standardized tests.

Caption: Experimental workflow for preparing and testing MAR-plasticized PVC.

Protocol 3.1: Preparation of Plasticized PVC Sheets

Materials & Equipment:

-

PVC resin (e.g., SG-5, suspension grade)[6]

-

This compound (MAR)

-

Thermal stabilizer (e.g., Calcium/Zinc Stearate)[6]

-

High-speed mixer or planetary mixer

-

Two-roll mill with heating capabilities

-

Hydraulic compression molder with heated platens

Procedure:

-

Formulation: Formulate the blend based on parts per hundred resin (phr). For example, for a 50 phr formulation, mix 100g of PVC resin with 50g of MAR and 2-3 phr of thermal stabilizer.

-

Mixing: Combine all components in a high-speed mixer and blend until a homogenous dry powder is obtained.

-

Milling: Transfer the mixture to a preheated two-roll mill (typically 160-170°C).

-

Continuously mix the material on the rolls until a uniform, fused sheet is formed. This process is known as gelation or fusion.

-

Molding: Cut the milled sheet into appropriate sizes and place them into a mold.

-

Press the material in a compression molder at a specified temperature (e.g., 180°C) and pressure to form sheets of a desired thickness (e.g., 1 mm).[7]

-

Cool the mold under pressure to solidify the PVC sheets before removal.

-

Condition the samples according to standard procedures (e.g., 23°C and 50% relative humidity for 24 hours) before testing.[8]

Performance Evaluation Protocols

Protocol 4.1: Mechanical Properties

This protocol follows the principles of ASTM D2284 to evaluate the tensile properties, which indicate the plasticizer's efficiency.[9]

Equipment: Universal Testing Machine (UTM) with appropriate grips and extensometer.

Procedure:

-

Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM specifications.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

-

Record the force and elongation throughout the test.

-

Calculate the Tensile Strength (stress at failure) and Elongation at Break (strain at failure).

Protocol 4.2: Thermal Properties

Equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Procedure:

-

Glass Transition Temperature (Tg) via DSC:

-

Seal a small, weighed sample (5-10 mg) of the plasticized PVC in an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is identified as a step-change in the heat flow curve during the second heating scan (to erase thermal history).[4]

-

-

Thermal Stability via TGA:

-

Place a weighed sample (10-15 mg) in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The temperature at which significant weight loss begins (e.g., T₅% for 5% weight loss) is a key indicator of thermal stability.[10][11]

-

Protocol 4.3: Migration and Volatility Resistance